Belumosudil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinases are enzymes that play a crucial role in many cellular processes. By inhibiting kinases, this compound may have therapeutic potential in various diseases. Studies have shown that this compound can inhibit ROCK2, a specific type of kinase involved in cellular signaling and smooth muscle contraction. This suggests that the compound may be useful in treating conditions associated with abnormal smooth muscle function, such as pulmonary arterial hypertension and fibrotic diseases.

Kinase inhibitors have a wide range of applications in biomedical research and medicine, particularly in cancer treatment. They work by blocking the action of kinases, which are enzymes that add phosphate groups to other molecules. This can help to regulate cell functions and prevent the uncontrolled cell growth that leads to cancer .

Belumosudil, also known as belumosudil mesylate, is a small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It is utilized in the treatment of chronic graft-versus-host disease (cGVHD) and has shown efficacy in modulating immune responses and reducing fibrosis. The chemical formula for belumosudil is C27H28N6O5S, and it has a molecular weight of approximately 452.52 g/mol. The compound is typically administered orally in the form of tablets containing 200 mg of the active ingredient .

Belumosudil acts as a selective inhibitor of Rho-associated protein kinases (ROCK) 1 and 2 []. These enzymes play a crucial role in various cellular processes, including cell migration, proliferation, and contractility. By inhibiting ROCK activity, Belumosudil can modulate immune responses and tissue fibrosis, which are implicated in cGVHD [].

Belumosudil acts by inhibiting the ROCK2 pathway, which plays a significant role in various cellular processes, including inflammation and fibrosis. The inhibition of ROCK2 leads to decreased phosphorylation of signal transducer and activator of transcription 3 (STAT3) and increased phosphorylation of STAT5, promoting a shift from pro-inflammatory T helper 17 cells to regulatory T cells. This mechanism is crucial for its therapeutic effects in cGVHD, where dysregulation of these pathways contributes to disease pathology .

The biological activity of belumosudil is characterized by its ability to downregulate pro-inflammatory cytokines such as interleukin-17 and interleukin-21. In vitro studies have demonstrated that belumosudil inhibits the secretion of these cytokines in response to T cell activation. Additionally, it has been shown to improve clinical and histological outcomes in preclinical models of cGVHD by reducing inflammation and fibrosis . The half-maximal inhibitory concentrations (IC50) for ROCK2 and ROCK1 are approximately 100 nM and 3 µM, respectively .

Belumosudil exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A inducers (e.g., rifampicin) can significantly reduce the plasma concentration of belumosudil, potentially diminishing its therapeutic effect. Similarly, proton pump inhibitors can decrease its bioavailability. Therefore, dosage adjustments are recommended when these agents are used concurrently . Additionally, belumosudil has been shown to inhibit several other enzymes, which may influence the pharmacokinetics of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic applications as belumosudil. Below are notable examples:

| Compound Name | Mechanism | Indications | Unique Features |

|---|---|---|---|

| Fingolimod | Sphingosine-1-phosphate receptor modulator | Multiple sclerosis | Modulates lymphocyte trafficking |

| Nintedanib | Tyrosine kinase inhibitor | Idiopathic pulmonary fibrosis | Targets multiple pathways involved in fibrosis |

| Tofacitinib | Janus kinase inhibitor | Rheumatoid arthritis | Inhibits intracellular signaling pathways |

| Baricitinib | Janus kinase inhibitor | Rheumatoid arthritis | Selectively inhibits JAK1 and JAK2 |

Belumosudil's unique specificity for ROCK2 distinguishes it from these compounds, which target different pathways involved in inflammation and fibrosis. Its selective action on Rho-associated kinases makes it particularly effective for conditions like cGVHD where ROCK2 plays a pivotal role in disease progression .

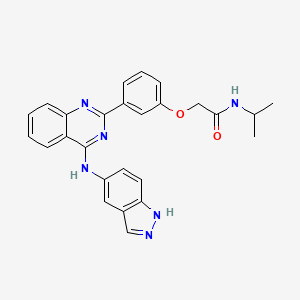

Belumosudil (C₂₆H₂₄N₆O₂) is a synthetic small molecule featuring a quinazoline core substituted with an indazole moiety and a phenoxyacetamide side chain. Its IUPAC name is 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide. The molecule adopts a planar conformation due to its fused aromatic systems (quinazoline and indazole), while the phenoxyacetamide side chain introduces conformational flexibility.

Key Structural Features:

- Quinazoline Core: Serves as the central scaffold, enabling interactions with kinase ATP-binding pockets.

- Indazole Substituent: Positioned at the 4-position of the quinazoline, contributing to hydrogen bonding with target proteins.

- Phenoxyacetamide Side Chain: Enhances solubility and modulates pharmacokinetic properties.

Belumosudil lacks chiral centers, simplifying synthetic efforts and avoiding stereochemical complications.

Synthetic Pathways and Optimization Strategies

The synthesis of belumosudil involves a multi-step sequence (Table 1), optimized for scalability and purity.

Table 1: Key Synthetic Steps for Belumosudil

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Amide Formation | Bromoacetyl bromide + isopropyl amine | Amide 17.3 |

| 2 | Etherification | Methyl 3-hydroxybenzoate + K₂CO₃ | Ether 17.5 |

| 3 | Saponification | NaOH in MeOH/H₂O | Carboxylic acid 17.6 |

| 4 | Cyclization | Thionyl chloride, DMF | Quinazolinone 17.9 |

| 5 | Chlorination | SOCl₂ | 4-Chloroquinazoline 17.10 |

| 6 | SNAr Reaction | 5-Aminoindazole, DIPEA | Belumosudil free base |

Optimization Strategies:

- Solvent Selection: Dichloromethane and ethanol improve yields in chlorination and SNAr steps.

- Catalysis: Use of DIPEA minimizes side reactions during indazole coupling.

- Purification: Chromatography and recrystallization achieve >99% purity.

Critical Analysis of Patent-Disclosed Synthesis Protocols

Recent patents (WO2024171021A1, US11773083B2) disclose improved methodologies:

WO2024171021A1:

US11773083B2:

Challenges:

- Byproduct Formation: Residual thionyl chloride in chlorination requires rigorous quenching.

- Scalability: Large-scale SNAr reactions demand precise temperature control to avoid decomposition.

Mesylate Salt Formation and Solid-State Characterization

Belumosudil mesylate (C₂₇H₂₈N₆O₅S) is the preferred pharmaceutical salt, improving aqueous solubility (0.2 mg/mL vs. 0.02 mg/mL for free base).

Salt Formation Protocol:

- Acid-Base Reaction: Belumosudil free base is treated with methanesulfonic acid in ethanol.

- Crystallization: Anti-solvent addition (e.g., cyclohexane) yields crystalline mesylate.

Solid-State Properties:

- Polymorphs: Form S1 (PXRD peaks at 7.2°, 12.4°, 18.7°), Form S2 (thermal stability up to 255°C).

- Characterization Techniques:

Table 2: PXRD Peaks for Belumosudil Mesylate Polymorphs

| Form | 2θ Values (°) | Relative Intensity (%) |

|---|---|---|

| S1 | 7.2, 12.4, 18.7, 21.3, 24.9 | 100, 45, 30, 25, 20 |

| S2 | 6.8, 11.9, 17.5, 20.8, 25.1 | 100, 50, 35, 28, 22 |

Stability: Form S1 converts to S2 upon heating (100°C, 1 hr), ensuring thermal robustness during manufacturing.

Structural Basis of Selective Rho-Associated Coiled-Coil Kinase 2 versus Rho-Associated Coiled-Coil Kinase 1 Targeting

Belumosudil demonstrates remarkable selectivity for Rho-associated coiled-coil kinase 2 over Rho-associated coiled-coil kinase 1, despite the high structural similarity between these kinase isoforms. The molecular foundation of this selectivity lies in the subtle but functionally critical differences in their adenosine triphosphate-binding sites and surrounding protein architecture [1] [2].

The chemical structure of belumosudil, systematically named 2-{3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy}-N-(propan-2-yl)acetamide, features a quinazoline core with an indazole substituent and an acetamide linkage [2] [3]. This molecular architecture enables highly selective binding to the Rho-associated coiled-coil kinase 2 active site through specific interactions with amino acid residues that differ between the two kinase isoforms.

Crystallographic studies have revealed that belumosudil binds to the adenosine triphosphate-binding pocket of Rho-associated coiled-coil kinase 2 through a competitive inhibition mechanism [4]. The compound's selectivity is achieved through preferential binding to the hydrophobic pocket formed by leucine 221, methionine 172, leucine 155, and alanine 119 residues in Rho-associated coiled-coil kinase 2 [4]. This binding configuration is sterically hindered in Rho-associated coiled-coil kinase 1 due to the presence of different amino acid residues at corresponding positions, particularly serine 51 and valine 53, which create steric clashes that prevent optimal binding [4].

The inhibitory potency of belumosudil demonstrates a striking 228-fold selectivity ratio between the two kinase isoforms. Enzymatic assays consistently show an inhibitory concentration 50 of approximately 105 nanomolar for Rho-associated coiled-coil kinase 2, compared to 24 micromolar for Rho-associated coiled-coil kinase 1 [5] [6]. This represents a greater than 200-fold selectivity advantage for Rho-associated coiled-coil kinase 2 inhibition. The dissociation constant values further support this selectivity profile, with belumosudil showing a dissociation constant of 41 nanomolar for Rho-associated coiled-coil kinase 2 [5].

| Target | IC50 (nM) | Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| Rho-associated coiled-coil kinase 2 | 105 | 41 | 1x |

| Rho-associated coiled-coil kinase 1 | 24,000 | Not reported | 228x |

The molecular basis for this selectivity extends beyond the primary binding pocket to include conformational changes induced upon inhibitor binding. Belumosudil binding to Rho-associated coiled-coil kinase 2 induces specific conformational changes that stabilize the inactive kinase conformation, while the corresponding binding mode in Rho-associated coiled-coil kinase 1 is energetically unfavorable due to unfavorable protein-inhibitor contacts [4] [7].

Downstream Signaling Modulation: Signal Transducer and Activator of Transcription 3 and Signal Transducer and Activator of Transcription 5 Phosphorylation Dynamics

The selective inhibition of Rho-associated coiled-coil kinase 2 by belumosudil triggers a complex cascade of downstream signaling events centered on the reciprocal regulation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation states [8] [9]. This dual modulation represents a critical mechanism through which belumosudil exerts its immunomodulatory effects.

Signal transducer and activator of transcription 3 phosphorylation is rapidly and potently inhibited following belumosudil treatment, with effects detectable within minutes of drug exposure [9]. Under T helper 17 cell-polarizing conditions, Rho-associated coiled-coil kinase 2 directly interacts with phosphorylated signal transducer and activator of transcription 3, forming a functional complex with Janus kinase 2 that is essential for optimal signal transducer and activator of transcription 3 activation [10]. Belumosudil disrupts this protein complex formation, leading to decreased signal transducer and activator of transcription 3 phosphorylation at tyrosine 705 and subsequent reduction in its transcriptional activity [9] [10].

The inhibition of signal transducer and activator of transcription 3 phosphorylation occurs through both direct and indirect mechanisms. While Rho-associated coiled-coil kinase 2 is a serine/threonine kinase and cannot directly phosphorylate signal transducer and activator of transcription 3 at tyrosine residues, it serves as a critical scaffolding protein that facilitates the assembly of signaling complexes containing tyrosine kinases such as Janus kinase 2 [9]. The disruption of these complexes by belumosudil therefore indirectly reduces signal transducer and activator of transcription 3 phosphorylation.

Chromatin immunoprecipitation studies have demonstrated that belumosudil treatment significantly reduces the binding of signal transducer and activator of transcription 3 and ribonucleic acid polymerase II to the promoter regions of interleukin-17 and interleukin-21 genes [9]. This reduction in transcriptional machinery recruitment correlates with decreased histone H3 lysine 27 acetylation at these loci, indicating reduced transcriptional activity [9]. Consequently, the expression of T helper 17 cell-specific transcription factors, including interferon regulatory factor 4 and retinoic acid receptor-related orphan receptor gamma t, is significantly decreased [9] [11].

In contrast to its inhibitory effects on signal transducer and activator of transcription 3, belumosudil treatment leads to enhanced signal transducer and activator of transcription 5 phosphorylation [8] [9]. This upregulation occurs through a signal transducer and activator of transcription 5-dependent mechanism that involves the activation of transforming growth factor-beta signaling pathways. The enhanced signal transducer and activator of transcription 5 phosphorylation contributes to increased expression of forkhead box P3, the master transcription factor for regulatory T cells [9] [12].

| Signal Transducer | Effect of Belumosudil | Cellular Consequence | Time Course |

|---|---|---|---|

| Signal transducer and activator of transcription 3 | Decreased phosphorylation | Reduced T helper 17 activation | Minutes |

| Signal transducer and activator of transcription 5 | Increased phosphorylation | Enhanced regulatory T cell function | Hours |

| Janus kinase 2 | Complex formation disrupted | Reduced signal transducer and activator of transcription 3 activation | Minutes |

| Interferon regulatory factor 4 | Decreased expression | Reduced T helper 17 differentiation | Hours |

| Retinoic acid receptor-related orphan receptor gamma t | Decreased expression | Reduced T helper 17 differentiation | Hours |

| Forkhead box P3 | Increased expression | Enhanced regulatory T cell differentiation | Days |

The temporal dynamics of these phosphorylation changes reveal a coordinated regulatory program. Signal transducer and activator of transcription 3 dephosphorylation occurs within 1-5 minutes of belumosudil treatment, while signal transducer and activator of transcription 5 phosphorylation increases over a period of hours [9]. This temporal separation suggests that the two effects may be mechanistically linked, with signal transducer and activator of transcription 3 inhibition potentially relieving negative regulation of signal transducer and activator of transcription 5 activation pathways.

Immunomodulatory Effects on T Helper 17 and Regulatory T Cell Homeostasis

The reciprocal regulation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation by belumosudil translates into profound effects on T helper 17 and regulatory T cell homeostasis, representing a central mechanism through which Rho-associated coiled-coil kinase 2 inhibition restores immune balance [13] [14]. These effects occur through coordinated changes in cell differentiation, function, and cytokine production profiles.

T helper 17 cells, which are critically dependent on signal transducer and activator of transcription 3 signaling for their development and function, are significantly reduced following belumosudil treatment [9] [14]. The inhibition of signal transducer and activator of transcription 3 phosphorylation leads to decreased expression of the T helper 17 cell-specific transcription factors interferon regulatory factor 4 and retinoic acid receptor-related orphan receptor gamma t, which are essential for T helper 17 cell differentiation and maintenance [9]. This results in a marked reduction in the production of pro-inflammatory cytokines interleukin-17 and interleukin-21, which are characteristic of T helper 17 cell responses [9] [11].

The effects on T helper 17 cells extend beyond simple numerical reduction to include functional modulation. T helper 17 cells that remain after belumosudil treatment display reduced capacity for cytokine production upon stimulation, indicating that Rho-associated coiled-coil kinase 2 inhibition affects both the quantity and quality of T helper 17 cell responses [9]. This functional impairment is maintained even after drug withdrawal, suggesting that belumosudil induces stable epigenetic or transcriptional changes in these cells.

Regulatory T cells, conversely, are significantly enhanced by belumosudil treatment through signal transducer and activator of transcription 5-dependent mechanisms [9] [14]. The increased signal transducer and activator of transcription 5 phosphorylation leads to enhanced expression of forkhead box P3, the master transcription factor for regulatory T cells [9]. This results in both increased numbers of regulatory T cells and enhanced suppressive function of existing regulatory T cells.

Functional assays demonstrate that regulatory T cells treated with belumosudil show significantly enhanced ability to suppress CD4+ T cell proliferation in vitro [9]. This enhanced suppressive capacity is mediated through increased production of interleukin-10, an immunosuppressive cytokine that is characteristic of regulatory T cell function [9]. The effect is specific to the regulatory T cell population, as belumosudil does not directly affect the proliferation or activation of conventional T cells in the absence of regulatory T cells.

| Cell Type | Effect of Belumosudil | Mechanism | Cytokine Production | Functional Outcome |

|---|---|---|---|---|

| T helper 17 cells | Decreased | Signal transducer and activator of transcription 3 downregulation | Interleukin-17↓, Interleukin-21↓ | Reduced inflammation |

| Regulatory T cells | Increased | Signal transducer and activator of transcription 5 upregulation | Interleukin-10↑ | Enhanced immunosuppression |

| T follicular helper cells | Decreased | Signal transducer and activator of transcription 3 and B-cell lymphoma 6 downregulation | Interleukin-21↓ | Reduced B cell activation |

| T follicular regulatory cells | Increased | Signal transducer and activator of transcription 5-dependent enhancement | Interleukin-10↑ | Enhanced B cell regulation |

The immunomodulatory effects of belumosudil extend to specialized T cell subsets that play important roles in humoral immunity. T follicular helper cells, which are essential for B cell activation and antibody production, are significantly reduced following Rho-associated coiled-coil kinase 2 inhibition [15] [11]. This reduction occurs through the same signal transducer and activator of transcription 3-dependent mechanism that affects T helper 17 cells, as T follicular helper cells represent a subset of T helper 17 cells that require signal transducer and activator of transcription 3 and B-cell lymphoma 6 for their development [15].

The reduction in T follicular helper cells is accompanied by decreased expression of B-cell lymphoma 6, a transcription factor that is essential for T follicular helper cell function [15]. Chromatin immunoprecipitation studies have shown that belumosudil treatment reduces the binding of both signal transducer and activator of transcription 3 and ribonucleic acid polymerase II to the B-cell lymphoma 6 promoter, while simultaneously increasing signal transducer and activator of transcription 5 binding [15]. This shift in transcription factor occupancy correlates with decreased B-cell lymphoma 6 expression and reduced T follicular helper cell numbers.

Conversely, T follicular regulatory cells, which serve to limit excessive B cell activation and antibody production, are enhanced by belumosudil treatment [11]. This enhancement occurs through signal transducer and activator of transcription 5-dependent mechanisms similar to those affecting conventional regulatory T cells. The net effect is a restoration of balance between T follicular helper and T follicular regulatory cells, which helps to control pathogenic antibody production while maintaining protective immune responses.

The clinical relevance of these immunomodulatory effects is demonstrated by pharmacodynamic studies in patients treated with belumosudil. Peripheral blood mononuclear cells from treated patients show significant increases in regulatory T cell percentages and function, accompanied by decreased T helper 17 cell numbers and reduced production of interleukin-17 and interleukin-21 [16]. These cellular changes correlate with clinical improvements in chronic graft-versus-host disease symptoms and reduced requirement for corticosteroid therapy [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Belumosudil is eliminated primarily in the feces. Following the administration of a radiolabeled oral dose of belumosudil in healthy subjects, approximately 85% of the radioactivity was recovered in the feces, 30% of which was unchanged parent drug, with less than 5% recovered in the urine.

Following a single oral dose of belumosudil in healthy subjects, the mean geometric volume of distribution was 184 L.

The mean clearance of belumosudil is 9.83 L/h.

Metabolism Metabolites

Wikipedia

N-Ethylheptylone

Biological Half Life

Use Classification

Dates

2: Boerma M, Fu Q, Wang J, Loose DS, Bartolozzi A, Ellis JL, McGonigle S,